1-(4-甲基-2-硝基苯基)肼盐酸盐

描述

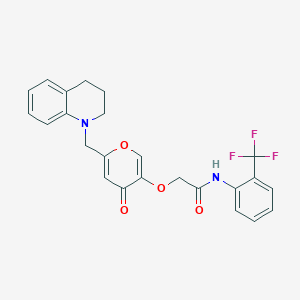

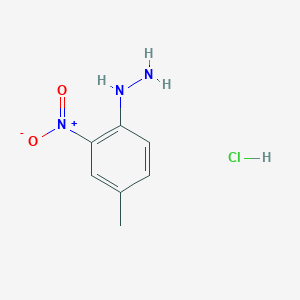

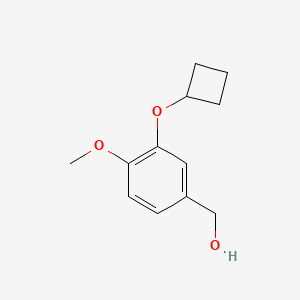

“1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 104446-90-4 . It has a molecular weight of 203.63 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of this compound can be achieved through a two-stage process . In the first stage, 4-nitro-aniline reacts with hydrogen chloride and sodium nitrite in water at 0 degrees Celsius for 1 hour . In the second stage, the reaction mixture is treated with hydrogen chloride and tin (II) chloride in water at 0 degrees Celsius for 2 hours .Molecular Structure Analysis

The IUPAC name for this compound is (4-methyl-3-nitrophenyl)hydrazine hydrochloride . The InChI code for this compound is 1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 203.63 .科学研究应用

合成和化学反应

1-(4-甲基-2-硝基苯基)肼盐酸盐可用作合成复杂分子的前体。它与不同化学实体的反应性使得能够生成具有潜在生物活性的各种衍生物。例如,它已被用于合成和反应硫代氨基脲、三唑和席夫碱,这些物质已被评估为抗高血压 α 受体阻滞剂,显示出良好的活性和低毒性 (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008)。此外,它促进了细胞毒性前药(如 KS119)的产生,这些前药旨在选择性地释放细胞毒素在实体瘤中发现的低氧环境中,突出了其在推进癌症治疗研究中的作用 (Penketh, Baumann, Shyam, Williamson, Ishiguro, Zhu, Eriksson, Eriksson, & Sartorelli, 2011)。

生物学研究

在生物学研究中,1-(4-甲基-2-硝基苯基)肼盐酸盐的衍生物已被探索用于各种生物活性,包括抗菌和抗肿瘤作用。例如,对 1,2,2-三(磺酰基)肼的研究显示出在抗肿瘤和锥虫杀灭活性方面具有显著的前景,其中特定化合物对小鼠模型中的白血病和肉瘤表现出有效的抑制作用,为癌症和寄生虫疾病的新治疗途径提供了见解 (Shyam, Penketh, Divo, Loomis, Patton, & Sartorelli, 1990)。

分析化学应用

此外,该化合物已用于分析化学领域,特别是在饮料中测定羧酸谱方面。一种涉及在葡萄酒、果汁、啤酒和日本“清酒”中用 2-硝基苯肼盐酸盐对单、多和羟基羧酸进行衍生化的方法展示了其在提高色谱分析选择性和灵敏度方面的应用 (Miwa & Yamamoto, 1996)。

环境和生物检测

此外,1-(4-甲基-2-硝基苯基)肼盐酸盐衍生物已被用于开发用于灵敏检测和成像活细胞中肼的荧光探针,表明其在环境监测和细胞研究中的用途。此类探针表现出高灵敏度和选择性,能够追踪各种生物和环境样品中的肼水平,这对于评估肼暴露的影响至关重要 (Chen, Liu, Liu, Kuang, Yu, & Jiang, 2017)。

安全和危害

作用机制

- The oxygen atom in hydroxylamine can also react with carbonyl compounds to form oximes, but this process is reversible. In contrast, the formation of hydrazones with 4-nitrophenylhydrazine is essentially irreversible due to dehydration of the adduct .

- The adduct maintains its structure even as the ketone or aldehyde gets consumed, following Le Châtelier’s principle .

Target of Action

Mode of Action

Biochemical Pathways

属性

IUPAC Name |

(4-methyl-2-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4,9H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNLYIUEYAZYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2892289.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2892290.png)

![5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2892291.png)

![N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide](/img/structure/B2892299.png)